molecular formula C9H15N5O7S2 B046393 Amidosulfuron CAS No. 120923-37-7

Amidosulfuron

Cat. No. B046393
Key on ui cas rn: 120923-37-7
M. Wt: 369.4 g/mol
InChI Key: CTTHWASMBLQOFR-UHFFFAOYSA-N
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Patent
US05157121

Procedure details

52.0 g of ethyl (N-methylsulfonyl-N-methylamino)sulfonylcarbamate are dissolved in 500 ml of chlorobenzene, 31.0 g of 2-amino-4,6-dimethoxypyrimidine are added at room temperature with stirring, and the mixture is heated at 80° C. for 3 hours. After cooling to 0° C., the precipitate is filtered off and washed with 100 ml of chlorobenzene. 72.7 g of the desired product of a purity of 98.5% are obtained, which corresponds to a yield of 97.2% of theory. The melting point of the product is 185°-186° C.
Name
ethyl (N-methylsulfonyl-N-methylamino)sulfonylcarbamate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Yield
97.2%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]([S:7]([NH:10][C:11](=[O:15])OCC)(=[O:9])=[O:8])[CH3:6])(=[O:4])=[O:3].[NH2:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[C:19]([O:25][CH3:26])[N:18]=1>ClC1C=CC=CC=1>[CH3:1][S:2]([N:5]([S:7]([NH:10][C:11]([NH:16][C:17]1[N:18]=[C:19]([O:25][CH3:26])[CH:20]=[C:21]([O:23][CH3:24])[N:22]=1)=[O:15])(=[O:8])=[O:9])[CH3:6])(=[O:3])=[O:4]

Inputs

Step One
Name
ethyl (N-methylsulfonyl-N-methylamino)sulfonylcarbamate
Quantity
52 g
Type
reactant
Smiles
CS(=O)(=O)N(C)S(=O)(=O)NC(OCC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with 100 ml of chlorobenzene

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N(C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 72.7 g
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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